Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate
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Overview
Description
Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group attached to the alanine backbone. This compound is often used in organic synthesis and medicinal chemistry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of lithium bis(trimethylsilyl)amine as a base and methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate as a model reactant . The reaction parameters, such as temperature, residence time, reactant stoichiometry, and base concentration, are optimized to maximize the yield of the desired product.
Industrial Production Methods
In industrial settings, the production of Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate can be scaled up using continuous-flow microreactor systems. These systems offer better control over reaction conditions, such as temperature and exothermicity, resulting in higher yields and enantiospecificity .
Chemical Reactions Analysis
Types of Reactions
Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium borohydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with fluorinated groups.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound also contains a Boc-protected amino group and is used in similar synthetic applications.
N-Boc-glycine methyl ester: Another Boc-protected amino acid derivative used in peptide synthesis.
Uniqueness
Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C9H14F3NO4 |
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Molecular Weight |
257.21 g/mol |
IUPAC Name |
methyl (2R)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(15)13-5(6(14)16-4)9(10,11)12/h5H,1-4H3,(H,13,15)/t5-/m1/s1 |
InChI Key |
ABVSNZKOIMDOKW-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)OC)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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